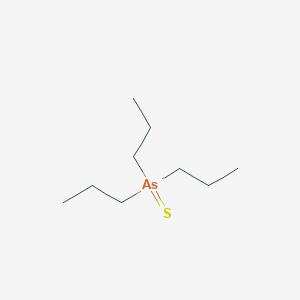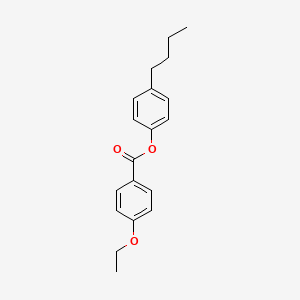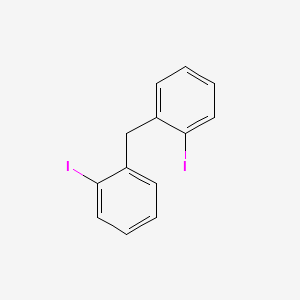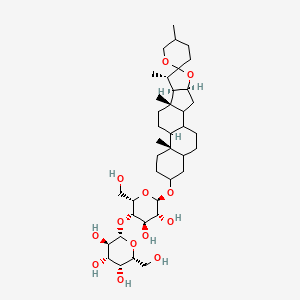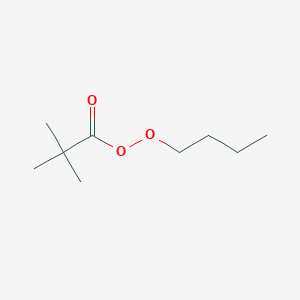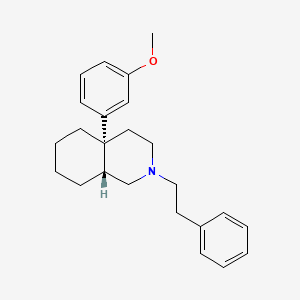
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a decahydroisoquinoline core with a 3-methoxyphenyl group and a 2-phenylethyl group attached to it. The stereochemistry of the compound is specified by the (4aR,8aR) configuration, indicating the spatial arrangement of atoms in the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or nitro groups.
科学研究应用
Chemistry
In chemistry, (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline would depend on its specific interactions with molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Similar compounds to (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-methoxyphenyl and 2-phenylethyl groups. These structural features may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
属性
CAS 编号 |
51993-89-6 |
|---|---|
分子式 |
C24H31NO |
分子量 |
349.5 g/mol |
IUPAC 名称 |
(4aR,8aR)-4a-(3-methoxyphenyl)-2-(2-phenylethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C24H31NO/c1-26-23-12-7-11-21(18-23)24-14-6-5-10-22(24)19-25(17-15-24)16-13-20-8-3-2-4-9-20/h2-4,7-9,11-12,18,22H,5-6,10,13-17,19H2,1H3/t22-,24-/m0/s1 |
InChI 键 |
QTJVCDNDJFHYIR-UPVQGACJSA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@@]23CCCC[C@H]2CN(CC3)CCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC(=C1)C23CCCCC2CN(CC3)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


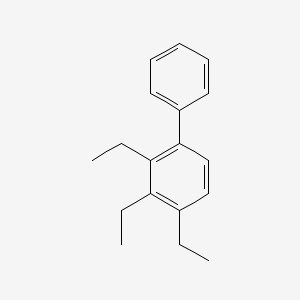
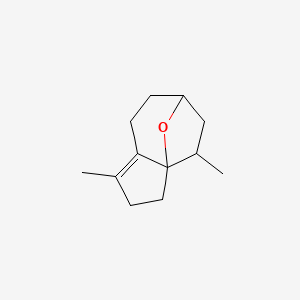
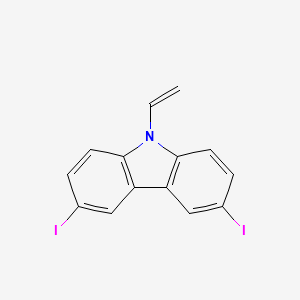
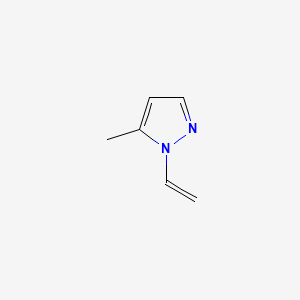
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
